molecular formula C18H32O15 B15292862 Fuc(a1-2)Gal(b1-4)keto-Fru

Fuc(a1-2)Gal(b1-4)keto-Fru

Cat. No.: B15292862
M. Wt: 488.4 g/mol
InChI Key: CZDSVDORQFTVAC-ZYWWVWFBSA-N
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Description

Fuc(a1-2)Gal(b1-4)keto-Fru is a complex carbohydrate structure, also known as a glycan. It consists of fucose (Fuc) linked to galactose (Gal) and fructose (Fru) through specific glycosidic bonds. This compound is part of a larger family of glycans that play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc(a1-2)Gal(b1-4)keto-Fru can be achieved through chemoenzymatic methods. One approach involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, fucosyltransferase can be used to attach fucose to galactose, followed by the addition of fructose using fructosyltransferase .

Industrial Production Methods

Industrial production of such complex glycans often involves microbial fermentation processes. Genetically engineered bacteria or yeast can be used to produce the desired glycan structures. These microorganisms are cultured in bioreactors under controlled conditions, and the glycans are subsequently purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions

Fuc(a1-2)Gal(b1-4)keto-Fru can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The keto group in fructose can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or acetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the keto group can yield sugar alcohols .

Scientific Research Applications

Fuc(a1-2)Gal(b1-4)keto-Fru has numerous applications in scientific research:

Mechanism of Action

The biological effects of Fuc(a1-2)Gal(b1-4)keto-Fru are mediated through its interactions with specific proteins, such as lectins. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures. This binding can trigger various cellular responses, including signal transduction, immune activation, and cell adhesion. The molecular targets and pathways involved in these processes are still being investigated, but they are known to play critical roles in health and disease .

Comparison with Similar Compounds

Fuc(a1-2)Gal(b1-4)keto-Fru is part of a larger family of fucosylated glycans, which include compounds like Lewis b and Lewis y antigens. These glycans share similar structural motifs but differ in the specific linkages and additional sugar moieties present. The uniqueness of this compound lies in its specific glycosidic bonds and the presence of the keto group in fructose, which can influence its biological activity and interactions with proteins .

Similar Compounds

    Lewis b antigen: Fuc(a1-2)Gal(b1-3)[Fuc(a1-4)]GlcNAc

    Lewis y antigen: Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc

    Sialyl-Lewis x: Sia(a2-3)Gal(b1-4)[Fuc(a1-3)]GlcNAc

These compounds share structural similarities with this compound but have distinct biological roles and applications .

Properties

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(3S,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h5,7-21,23-29H,2-4H2,1H3/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1

InChI Key

CZDSVDORQFTVAC-ZYWWVWFBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(=O)CO)O)CO)O)O)O)O)O

Origin of Product

United States

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